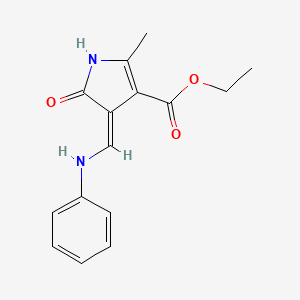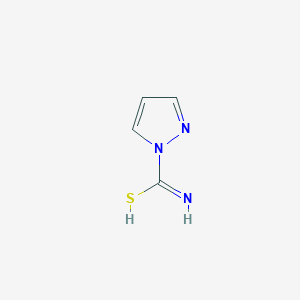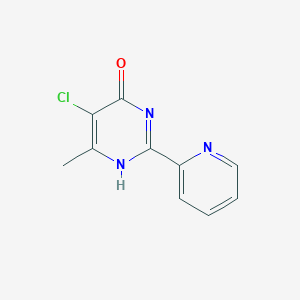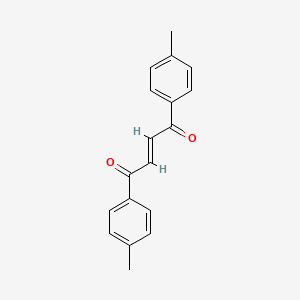![molecular formula C15H13Cl2N3O2 B7787598 4-chloro-N-[[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide](/img/structure/B7787598.png)
4-chloro-N-[[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide is an organic compound with significant applications in various fields of scientific research. It is characterized by the presence of two chlorophenyl groups and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methoxyamine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
4-chloro-N-[[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-chloro-N-[[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-phenylbenzamide
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-chloro-N-[[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide is unique due to its dual chlorophenyl groups and methoxyamino functionality, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-[[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-13-5-1-11(2-6-13)9-22-19-10-18-20-15(21)12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLOBXHXDLNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC=NNC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl N-[(2Z)-3-oxo-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate](/img/structure/B7787525.png)
![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol](/img/structure/B7787552.png)


![1-({4-[(Phenylsulfanyl)methyl]anilino}carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B7787572.png)

![11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7787578.png)
![4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7787581.png)
![3-[3-(dimethylamino)prop-2-enoyl]benzonitrile](/img/structure/B7787582.png)

![1-{N'-[amino(pyridin-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7787591.png)

![5-cyano-N-[[(2-fluorophenyl)methoxyamino]methylidene]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B7787613.png)
![5-cyano-3-methyl-N-[[(4-methylphenyl)methoxyamino]methylidene]-4-phenylthiophene-2-carboxamide](/img/structure/B7787617.png)
